Omadacycline

Description

Properties

IUPAC Name |

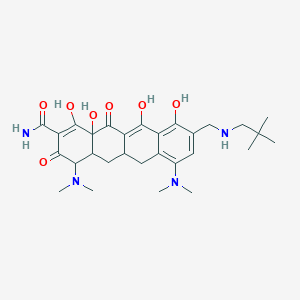

4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40N4O7/c1-28(2,3)12-31-11-14-10-17(32(4)5)15-8-13-9-16-21(33(6)7)24(36)20(27(30)39)26(38)29(16,40)25(37)18(13)23(35)19(15)22(14)34/h10,13,16,21,31,34-35,38,40H,8-9,11-12H2,1-7H3,(H2,30,39) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYKVCURWJGLPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNCC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Omadacycline is synthesized through chemical modifications at the C9 and C7 positions of the core tetracycline rings . The industrial production of this compound involves a multi-step synthesis process, starting from minocycline. The synthetic route involves several reaction conditions, including the use of various reagents and catalysts to achieve the desired modifications . The final product is obtained through purification and crystallization processes to ensure high purity and stability .

Chemical Reactions Analysis

Omadacycline undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reaction conditions and reagents used . For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can result in the formation of reduced derivatives . Substitution reactions can introduce various functional groups into the this compound molecule, leading to the formation of different derivatives .

Scientific Research Applications

Treatment of Community-Acquired Bacterial Pneumonia (CABP)

Omadacycline has been shown to be effective in treating CABP, particularly in cases where patients have developed resistance to other antibiotics. Clinical trials demonstrated that this compound maintained a favorable safety profile and was well-tolerated among patients .

Acute Bacterial Skin and Skin Structure Infections (ABSSSIs)

In clinical settings, this compound has been successfully used to treat ABSSSIs, with case studies indicating significant improvement in wound healing and infection resolution . The drug's ability to penetrate well into epithelial lining fluid suggests potential for treating lower respiratory tract infections as well .

Efficacy Against Atypical Pathogens

Recent case reports highlight this compound's effectiveness against atypical pathogens like Mycoplasma pneumoniae, particularly in patients unresponsive to macrolide antibiotics. A notable case involved an adolescent with macrolide-unresponsive pneumonia who showed significant improvement after switching to this compound .

Treatment of Mycobacterium abscessus Infections

A multicenter retrospective study evaluated this compound's long-term safety and efficacy in treating Mycobacterium abscessus infections. Among 117 patients treated with this compound as part of a multidrug regimen, a significant proportion showed culture conversion or negative cultures by the end of treatment, indicating its potential role in managing complex infections caused by nontuberculous mycobacteria .

Case Study: this compound in Macrolide-Unresponsive Pneumonia

- Patient Profile : Adolescent with suspected Mycoplasma pneumoniae pneumonia.

- Initial Treatment : Macrolide antibiotics.

- Switch to this compound : After showing no improvement, treatment was switched to this compound (200 mg IV followed by 100 mg daily).

- Outcome : Normalization of temperature and significant improvement in respiratory symptoms within days; inflammatory markers returned to normal after treatment completion .

Case Study: Long-term Use for M. abscessus

- Patient Cohort : 117 adults with M. abscessus infections.

- Treatment Duration : Median of 8 months.

- Results : 46% achieved at least one negative culture at final assessment; some reported adverse effects leading to discontinuation but overall showed promise for long-term management .

Table 1: Clinical Efficacy of this compound

| Infection Type | Study Type | Efficacy Rate (%) | Notable Outcomes |

|---|---|---|---|

| Community-Acquired Pneumonia | Clinical Trials | ~80 | Improved respiratory function |

| Acute Bacterial Skin Infections | Case Studies | ~90 | Significant wound healing |

| Mycobacterium abscessus Infections | Retrospective Review | ~46 | Culture conversion in pulmonary disease |

Table 2: Safety Profile of this compound

| Adverse Effect | Incidence (%) | Severity |

|---|---|---|

| Nausea | ~10 | Mild |

| Diarrhea | ~5 | Mild |

| Liver Dysfunction | Rare | Moderate |

Mechanism of Action

The mechanism of action of omadacycline involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit . This binding prevents the incorporation of amino acids into the growing peptide chain, thereby inhibiting bacterial growth and proliferation . This compound has activity against bacterial strains expressing the two main forms of tetracycline resistance: efflux and ribosomal protection . It remains active against bacterial isolates possessing common tetracycline resistance mechanisms such as efflux pumps and ribosomal protection proteins .

Comparison with Similar Compounds

Omadacycline vs. Tigecycline

Structural and Mechanistic Similarities: Both this compound and tigecycline (a glycylcycline) are tetracycline derivatives modified to overcome resistance. Tigecycline has a glycylamide side chain at C-9, while this compound features an alkylaminomethyl group at the same position . This structural distinction grants this compound oral bioavailability (34.5% under fasting conditions) , whereas tigecycline is restricted to IV administration.

In Vitro Activity :

- Against Mycobacterium abscessus, this compound and tigecycline exhibit similar MIC50 (1 µg/mL) and MIC90 (2 µg/mL), outperforming doxycycline (MIC >64 µg/mL) .

- For M. chelonae, tigecycline shows slightly lower MIC50 (0.06 µg/mL) than this compound (0.125 µg/mL) .

- This compound demonstrates comparable or superior activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) .

Pharmacokinetics/Pharmacodynamics (PK/PD) :

Clinical Outcomes :

This compound vs. Linezolid

Mechanistic Differences: Linezolid, an oxazolidinone, inhibits bacterial protein synthesis by targeting the 50S ribosomal subunit, distinct from this compound’s 30S binding .

Clinical Efficacy :

This compound vs. Doxycycline

Resistance Profile :

this compound retains activity against tetracycline-resistant strains due to its structural modifications, whereas doxycycline is ineffective against isolates with ribosomal protection proteins .

In Vivo Efficacy :

Clinical Utility :

This compound vs. Moxifloxacin

Spectrum of Activity :

- Moxifloxacin (a fluoroquinolone) targets DNA gyrase, with potent activity against Gram-negative bacteria, whereas this compound covers atypical pathogens (e.g., Legionella) and anaerobes .

Clinical Trials :

- In CABP, this compound achieved 92% clinical cure vs. 90% for moxifloxacin, proving non-inferior .

- Moxifloxacin carries a black-box warning for tendinitis and CNS effects, whereas this compound’s primary AEs are gastrointestinal .

Tabulated Comparisons

Table 1: In Vitro Activity Against Key Pathogens

| Pathogen | This compound MIC50 (µg/mL) | Tigecycline MIC50 (µg/mL) | Doxycycline MIC50 (µg/mL) |

|---|---|---|---|

| S. aureus (MRSA) | 0.12–0.25 | 0.06–0.12 | 4–8 |

| E. coli | 1–2 | 0.5–1 | 8–16 |

| M. abscessus | 1 | 1 | >64 |

| Enterococcus faecalis | 0.25 | 0.12 | 8–16 |

Table 2: Clinical Trial Outcomes

| Comparator | Indication | Clinical Success Rate (this compound vs. Comparator) | Safety Notes |

|---|---|---|---|

| Linezolid | ABSSSI | 86.3% vs. 83.5% | Similar GI AEs; no myelosuppression |

| Moxifloxacin | CABP | 92% vs. 90% | Lower CNS/tendon risks with this compound |

| Tigecycline | CABP | Non-inferior | No mortality warning for this compound |

Data from

Biological Activity

Omadacycline is a novel antibiotic belonging to the aminomethylcycline class, derived from minocycline. It has gained attention due to its broad-spectrum antimicrobial activity and unique immunomodulatory properties. This article explores its biological activity, including in vitro efficacy against various pathogens, immunomodulatory effects, and clinical implications.

Antimicrobial Activity

This compound exhibits potent in vitro activity against a wide range of bacterial pathogens, including both Gram-positive and Gram-negative bacteria. Its effectiveness has been demonstrated against common pathogens as well as resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).

Table 1: In Vitro Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) | Notes |

|---|---|---|

| Staphylococcus aureus (MRSA) | 0.5 - 2 | Effective against resistant strains |

| Streptococcus pneumoniae | 0.25 - 1 | Retains activity against penicillin-resistant strains |

| Enterococcus faecalis (VRE) | 1 - 4 | Good activity despite resistance |

| Escherichia coli | 1 - 4 | Activity against common strains |

| Klebsiella pneumoniae | 2 - 8 | Reduced activity noted |

The susceptibility rates observed for this compound in various studies align with those reported globally, although some regional variations exist, particularly in the activity against Klebsiella pneumoniae isolates .

Immunomodulatory Properties

Recent studies have highlighted this compound's immunomodulatory effects, particularly its ability to modulate cytokine production in human monocytes. In vitro experiments demonstrated that this compound can suppress the LPS-induced production of pro-inflammatory cytokines such as TNF-α and IL-1β.

Key Findings from Immunomodulatory Studies

- Cytokine Suppression: this compound significantly inhibited the production of TNF-α, IL-1β, and IL-6 at higher concentrations (≥32 µg/mL), indicating its potential to mitigate hyperactivation of the immune response .

- Dose-Dependent Effects: Lower concentrations (4–16 µg/mL) showed modest increases in cytokine production but were not statistically significant when analyzed collectively .

- Potential Clinical Applications: The immunomodulatory properties suggest that this compound could be beneficial in treating conditions characterized by excessive inflammation, such as acute lung injury or chronic inflammatory diseases like asthma and COPD .

Case Studies and Clinical Implications

This compound has been FDA-approved for treating acute bacterial skin and skin structure infections (ABSSSIs) and community-acquired bacterial pneumonia (CABP). Its unique profile allows it to be used effectively in settings where traditional antibiotics may fail due to resistance.

Clinical Case Study Overview

A clinical study involving patients with CABP demonstrated that this compound provided effective treatment outcomes comparable to standard therapies while exhibiting a favorable safety profile. Patients treated with this compound showed significant improvement in clinical symptoms and reduced time to resolution of infection .

Q & A

Q. What cost-effectiveness models are appropriate for comparing this compound to fluoroquinolones in community-acquired bacterial pneumonia (CABP), considering Clostridioides difficile infection (CDI) risk?

- Answer : Use decision-analytic models incorporating hospital costs, CDI incidence (e.g., 8 cases/1000 moxifloxacin-treated patients), and mortality. Sensitivity analyses should vary CDI risk reduction (≥50% with this compound) and drug acquisition costs. Phase III data show this compound’s CDI rate of 0% vs. 2.1% for moxifloxacin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.